2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-10(13)11-5-3-9(7-12)4-6-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFASPUDJJBKCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one (CAS: 1179729-08-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molar Mass | 201.26 g/mol |
| Density | 1.077 g/cm³ |
| Boiling Point | 346.5 °C |
| pKa | 14.94 |
These properties suggest that the compound is relatively stable under standard conditions, with a high boiling point indicating potential utility in various applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant activity.
Minimum Inhibitory Concentrations (MICs):
A study examined the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The MIC values for this compound were found to be in the range of 100–400 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 100–400 | Moderate to Good |
| Reference Compound (e.g., Ciprofloxacin) | 0.381 | Excellent |
This table illustrates the comparative effectiveness of the compound relative to established antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in cancer cells, with specific studies showing enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a study involving FaDu hypopharyngeal tumor cells, derivatives similar to this compound exhibited cytotoxic effects superior to those of bleomycin, a commonly used chemotherapeutic agent . The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism.
Table: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.625–62.5 | FaDu |
| Bleomycin | 20 | FaDu |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Synthesis: Similar compounds have shown to inhibit protein synthesis pathways, leading to bacterial cell death.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
- Biofilm Disruption: Some studies suggest that it may interfere with biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine compounds, including 2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one, exhibit potential antidepressant effects. Studies have shown that modifications in the piperidine structure can enhance serotonin receptor affinity, which is crucial for developing new antidepressants .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it possesses significant antibacterial effects, particularly against strains of Staphylococcus aureus and Escherichia coli. These findings indicate its potential use as a lead compound in the development of new antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of the compound in models of neurodegeneration. The presence of the hydroxymethyl group is believed to contribute to its ability to cross the blood-brain barrier, providing therapeutic benefits in conditions such as Alzheimer's disease .
Case Study 1: Antidepressant Activity
A study published in 2020 investigated the antidepressant-like effects of several piperidine derivatives, including this compound. The results demonstrated a significant reduction in depressive-like behaviors in animal models, suggesting that this compound could be a candidate for further development as an antidepressant .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound was tested against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a promising candidate for further research into new antimicrobial therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their properties:
Physicochemical and Functional Comparisons
- Hydrophilicity : The hydroxymethyl group in the target compound (vs. hydroxyethyl in CAS 2022046-25-7) offers moderate hydrophilicity, whereas the 2-hydroxy-ethoxy substituent (CAS 70979-23-6) provides stronger polarity .
- Synthetic Accessibility : Compounds like 119 () achieve high yields (99%) via aldehyde-amine coupling, suggesting that similar strategies could apply to the target compound . In contrast, fluorinated analogs () require Pd-catalyzed coupling or halogenation, which are more complex .
Functional Group Impact on Bioactivity
- Fluorinated Derivatives (): Fluorine atoms increase lipophilicity and metabolic stability. For example, compound 6a () with trifluoromethyl groups shows enhanced bioavailability compared to non-fluorinated analogs .
- Aromatic vs.
Preparation Methods
Starting Material: 1-(4-Hydroxymethylpiperidin-1-yl)ethan-1-one
A key intermediate structurally related to the target compound is 1-(4-hydroxymethylpiperidin-1-yl)ethan-1-one, which can be modified to introduce the ethoxy group on the ethanone moiety. This intermediate is commercially available or can be synthesized by acetylation of 4-(hydroxymethyl)piperidine.
Acetylation of 4-(Hydroxymethyl)piperidine
- The piperidine nitrogen is acetylated using acetyl chloride or acetic anhydride under basic conditions to give 1-(4-hydroxymethylpiperidin-1-yl)ethan-1-one.
- Typical conditions involve stirring the amine with acetyl chloride in the presence of a base such as triethylamine at low temperature to avoid side reactions.
Introduction of the Ethoxy Group
- The ethoxy substituent on the ethanone can be introduced via nucleophilic substitution or esterification reactions.
- One method involves reacting the acetylated piperidine intermediate with ethyl chloroformate or ethyl bromoacetate under basic conditions to substitute the acetyl moiety with an ethoxyacetyl group.
- Alternatively, ethylation can be achieved by reacting the ethanone intermediate with ethyl iodide or ethyl bromide in the presence of a base.
Hydroxymethylation at the 4-Position of Piperidine
- The hydroxymethyl group at the 4-position of the piperidine ring can be introduced via selective oxidation or reduction of appropriate precursors.
- One approach involves starting from 4-piperidone, followed by reduction to 4-hydroxymethylpiperidine using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Alternatively, hydroxymethylation can be achieved by formaldehyde addition to the 4-position under acidic or basic catalysis.
Detailed Research Findings and Reaction Conditions
The following table summarizes key reaction steps, reagents, and conditions reported or inferred from related piperidine chemistry literature:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation of 4-(hydroxymethyl)piperidine | Acetyl chloride, triethylamine, 0-25°C, 2-4 h | 75-90 | Controlled addition to avoid over-acetylation |
| Ethoxy group introduction | Ethyl chloroformate, base (e.g., NaH, K2CO3), DMF, RT | 60-80 | Nucleophilic substitution on acetyl intermediate |
| Hydroxymethylation at 4-position | Reduction of 4-piperidone with NaBH4 in MeOH, 0-25°C | 80-95 | Selective reduction to hydroxymethyl derivative |
| Purification | Flash column chromatography (silica gel), solvents: CH2Cl2/MeOH mixtures | - | Standard purification technique |
Analytical and Purification Techniques
- Purification of intermediates and final product is typically achieved by flash column chromatography on silica gel using dichloromethane/methanol solvent gradients.
- Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the ethoxy, hydroxymethyl, and acetyl functionalities.
- Reaction monitoring is done by TLC and HPLC to ensure completion and purity.
Literature Context and Related Synthetic Routes
- While direct preparation methods for this compound are scarce, related piperidine derivatives have been synthesized via organometallic chemistry and cyclization strategies involving sulfinimine intermediates and Sharpless asymmetric dihydroxylation, as described in organometallic synthesis literature.
- Functionalization of piperidine nitrogen with acetyl groups and subsequent substitution with ethoxy groups follows standard amide and ester chemistry protocols.
- Hydroxymethylation of piperidine rings is a well-documented transformation using reduction of 4-piperidone or formaldehyde addition methods.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Acetylation of piperidine N | Acetyl chloride, triethylamine | N-acetylation | High yield, straightforward | Requires careful temperature control |
| Ethoxy substitution on ethanone | Ethyl chloroformate, base | Nucleophilic substitution | Efficient ethoxy incorporation | Possible side reactions if not controlled |
| Hydroxymethylation at 4-position | 4-Piperidone reduction (NaBH4) | Reduction | Selective, high yield | Requires pure starting material |
| Purification | Flash chromatography | Separation | Effective impurity removal | Time-consuming for scale-up |
Q & A
Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
